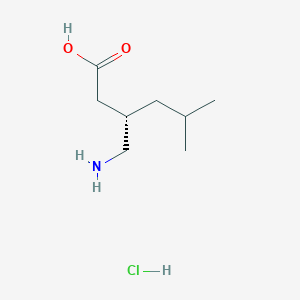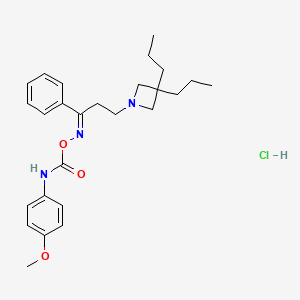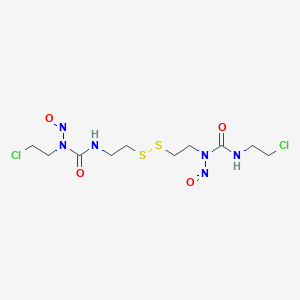
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization with appropriate reagents can form the quinazoline core.
Substitution Reactions: Introduction of chloro and piperazinyl groups can be achieved through nucleophilic substitution reactions.
Hydrochloride Formation: The final step often involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like alkyl or aryl groups.
科学的研究の応用
Quinazoline derivatives, including 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
類似化合物との比較
Quinazoline derivatives can be compared with other heterocyclic compounds like pyrimidines and quinolines. While all these compounds share a heterocyclic core, quinazolines are unique in their ability to form diverse derivatives with significant biological activities. Similar compounds include:
Pyrimidines: Known for their role in nucleic acids and as therapeutic agents.
Quinolines: Used in the treatment of malaria and other diseases.
Conclusion
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
特性
CAS番号 |
88422-41-7 |
|---|---|
分子式 |
C19H19Cl3N4 |
分子量 |
409.7 g/mol |
IUPAC名 |
6-chloro-4-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazoline;hydrochloride |
InChI |
InChI=1S/C19H18Cl2N4.ClH/c1-24-8-10-25(11-9-24)19-22-17-7-6-13(20)12-15(17)18(23-19)14-4-2-3-5-16(14)21;/h2-7,12H,8-11H2,1H3;1H |
InChIキー |
GPBCYCCNABCMNB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




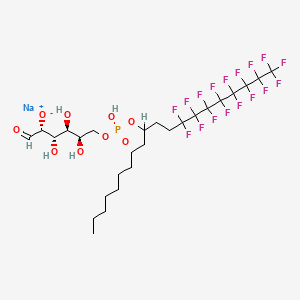
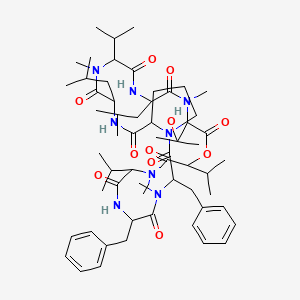
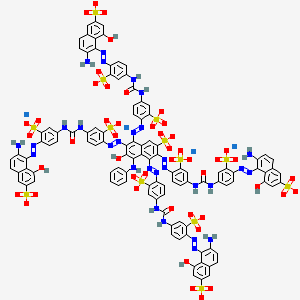

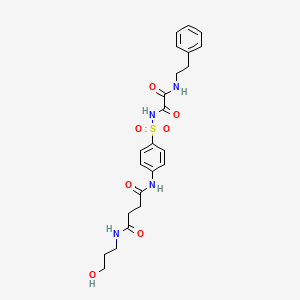
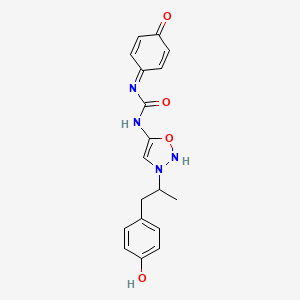
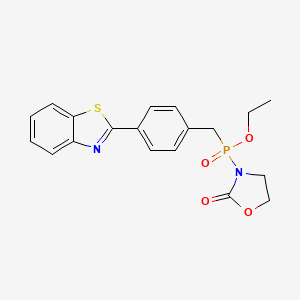
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
